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  • Product: 2-Amino-5-hydroxy-4-methylpentanoic acid
  • CAS: 105817-04-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-5-hydroxy-4-methylpentanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of the non-proteinogenic amino acid, 2-Amino-5-hydroxy-4-methylpentanoic acid. While this compound is not extensively documented in peer-reviewed literatur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the non-proteinogenic amino acid, 2-Amino-5-hydroxy-4-methylpentanoic acid. While this compound is not extensively documented in peer-reviewed literature, this document leverages established principles of organic synthesis and analytical chemistry to propose robust methodologies for its preparation and characterization. Furthermore, by examining its structural features and comparing it to analogous compounds, we explore its prospective applications in medicinal chemistry and drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this unique chiral building block.

Molecular Identity and Physicochemical Properties

2-Amino-5-hydroxy-4-methylpentanoic acid is a derivative of norvaline, featuring both a methyl and a hydroxyl group on its side chain. These modifications introduce two stereocenters (at C2 and C4), leading to four possible stereoisomers. The presence of the polar hydroxyl group and the charged amino and carboxyl groups at physiological pH suggests high water solubility and a low octanol-water partition coefficient.

The fundamental properties of this molecule are summarized below, based on computational data available from public chemical databases.[1]

PropertyValueSource
Molecular Formula C6H13NO3PubChem[1]
Molecular Weight 147.17 g/mol PubChem[1]
IUPAC Name 2-amino-5-hydroxy-4-methylpentanoic acidPubChem[1]
CAS Number 105817-04-7PubChem[1]
Exact Mass 147.08954328 DaPubChem[1]
XLogP3 (Computed) -2.7PubChem[1]
Hydrogen Bond Donors 3PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Stereoisomerism: A Critical Consideration

The bioactivity of chiral molecules is critically dependent on their stereochemistry. For 2-Amino-5-hydroxy-4-methylpentanoic acid, the absolute configuration at both the alpha-carbon (C2) and the gamma-carbon (C4) will dictate its interaction with biological targets. Therefore, stereocontrolled synthesis is not merely an academic exercise but a prerequisite for any meaningful pharmacological investigation. This guide will focus on a proposed synthesis for the (2S, 4R) and (2S, 4S) diastereomers, starting from a common chiral pool amino acid.

Caption: General structure of 2-Amino-5-hydroxy-4-methylpentanoic acid with stereocenters marked (*).

Proposed Stereoselective Synthesis

The proposed pathway begins with a protected L-aspartic acid derivative, which serves as a chiral scaffold to set the C2 stereochemistry as (S). The key step is a diastereoselective aldol condensation between an aldehyde derived from aspartic acid and the enolate of propionaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_main_path Key Transformations cluster_product Final Product cluster_purification Separation A N-Boc-L-Aspartic Anhydride B Weinreb Amide Formation (+ N,O-dimethylhydroxylamine) A->B 1 C Reduction to Aldehyde (+ DIBAL-H) B->C 2 D Asymmetric Aldol Addition (+ Propionaldehyde, Chiral Auxiliary) C->D 3. Key Step E Diastereoselective Reduction of Ketone (+ NaBH₄, CeCl₃) D->E 4 F Global Deprotection (Acid Hydrolysis) E->F 5 G (2S)-2-Amino-5-hydroxy- 4-methylpentanoic acid (Diastereomeric Mixture) F->G H Chiral HPLC or Diastereomeric Salt Resolution G->H I (2S, 4R)-Isomer H->I J (2S, 4S)-Isomer H->J

Caption: Proposed synthetic workflow for stereoisomers of 2-Amino-5-hydroxy-4-methylpentanoic acid.

Causality Behind Experimental Choices:

  • Starting Material: N-Boc-L-Aspartic anhydride is chosen because it provides the C2-(S) stereocenter, and the Boc protecting group is stable under the initial reaction conditions but easily removed at the final stage.

  • Weinreb Amide: The conversion to a Weinreb amide (Step 2) is a critical choice. Unlike other esters or acid chlorides, the Weinreb amide is resistant to over-reduction, allowing for a clean, high-yield conversion to the aldehyde in the subsequent step without forming an alcohol byproduct.

  • Asymmetric Aldol Addition: This is the cornerstone of the synthesis for controlling the C4 stereocenter. The use of a chiral auxiliary (e.g., Evans auxiliary) or a substrate-controlled approach can selectively favor the formation of one diastereomer.

  • Diastereoselective Reduction: The reduction of the intermediate ketone (formed from the aldol product) to the final hydroxyl group can be directed by using chelating agents like cerium(III) chloride (the Luche reduction). This favors hydride attack from the less sterically hindered face, yielding one diastereomer of the alcohol preferentially.

  • Purification: Final separation of the diastereomers via chiral HPLC is the most direct method for obtaining stereochemically pure compounds for biological testing.

Protocol for Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to diastereotopicity. Key expected signals include: a doublet for the C4-methyl group, a multiplet for the alpha-proton (C2-H), and distinct multiplets for the diastereotopic methylene protons at C3. The chemical shifts and coupling constants will be crucial for assigning relative stereochemistry.

  • ¹³C NMR: Six distinct carbon signals are expected. The carbonyl carbon of the acid will be the most downfield (~175-180 ppm), followed by the carbons bearing heteroatoms (C2, C5, and C4).

  • 2D NMR (COSY, HSQC): Correlation spectroscopy (COSY) will be essential to map the H-H coupling network and confirm the connectivity from the alpha-proton to the side chain. Heteronuclear single quantum coherence (HSQC) will link each proton directly to its attached carbon, confirming assignments.

3.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the gold standard for confirming the molecular formula.

  • Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.

  • Exact Mass Measurement: The measured mass should be within 5 ppm of the calculated exact mass (147.08954328 Da) to confirm the elemental composition C6H13NO3.[1]

  • Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation. Expected fragmentation would include the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da), and cleavage of the C2-C3 bond.

3.3. Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric and diastereomeric purity, chiral HPLC is indispensable. A column based on a cyclodextrin or a protein-based chiral stationary phase would be appropriate. The method would need to be developed to achieve baseline separation of all four possible stereoisomers.

Prospective Applications in Drug Discovery

As a non-proteinogenic amino acid (NPAA), 2-Amino-5-hydroxy-4-methylpentanoic acid holds potential in several areas of drug development. NPAAs are frequently incorporated into therapeutics to enhance metabolic stability, improve binding affinity, or introduce conformational constraints.[3]

4.1. Peptidomimetic and Protease Inhibitor Scaffolding The unique side chain can be used to design peptide mimics with improved resistance to proteolysis. The hydroxyl group can act as a hydrogen bond donor, potentially mimicking the side chain of threonine or serine or interacting with the active site of enzymes like proteases or kinases.

4.2. Neurological Agents - GABA Analogue The core structure contains a γ-hydroxy acid motif, making it a structural analogue of γ-hydroxybutyric acid (GHB), a known neurotransmitter and CNS depressant that acts on GABA and GHB receptors.[4][5][6] It is plausible that stereoisomers of 2-Amino-5-hydroxy-4-methylpentanoic acid could modulate GABAergic neurotransmission.[7] This hypothesis warrants investigation, as novel GABA receptor modulators are sought for conditions like epilepsy, anxiety, and spasticity.

4.3. Enzyme Inhibition Structurally similar compounds have shown potent and specific biological activity. For instance, the related compound (S)-2-amino-4-oxo-5-hydroxypentanoic acid is an antifungal agent that inhibits homoserine dehydrogenase, an enzyme absent in animals, highlighting the potential for selective toxicity.[8] The title compound could be screened as a potential inhibitor against various metabolic enzymes, particularly those involved in amino acid biosynthesis pathways.

Detailed Experimental Protocols

Protocol: Proposed Synthesis of (2S)-2-Amino-5-hydroxy-4-methylpentanoic acid

This protocol is a representative, hypothetical procedure based on established chemical transformations and requires optimization.

  • Weinreb Amide Formation: To a solution of N-Boc-L-aspartic anhydride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq). Stir at room temperature for 12 hours. Work up with a mild acid wash and purify by column chromatography.

  • Reduction to Aldehyde: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.2 eq, 1.0 M in hexanes) dropwise. Stir for 1 hour at -78 °C. Quench the reaction with methanol, followed by a saturated aqueous solution of Rochelle's salt. Extract the product and purify.

  • Aldol Addition: (This step requires rigorous optimization for diastereoselectivity). To a solution of a chiral auxiliary-derived propionamide (e.g., Evans auxiliary) in DCM at -78 °C, add a Lewis acid (e.g., TiCl₄) followed by an amine base (e.g., Hünig's base). After 30 minutes, add the aldehyde from step 2. Stir for 4 hours. Quench and purify the aldol adduct.

  • Reductive Cleavage and Protection: Cleave the chiral auxiliary and reduce the resulting ketone using a suitable method (e.g., LiBH₄). Protect the newly formed secondary alcohol (e.g., as a TBS ether) if necessary for subsequent steps.

  • Global Deprotection: Treat the fully protected intermediate with 6 M HCl at reflux for 4 hours to remove the Boc group, any alcohol protecting groups, and hydrolyze the ester.

  • Purification: Purify the crude amino acid by ion-exchange chromatography. Separate the resulting diastereomers using preparative chiral HPLC.

Protocol: Analytical Characterization
  • Sample Preparation: Dissolve 5-10 mg of the final product in 0.6 mL of D₂O for NMR analysis. For HRMS, prepare a 1 mg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.

  • NMR Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 500 MHz or higher spectrometer.

  • HRMS Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in positive ion mode over a mass range of 50-500 m/z.

  • Chiral HPLC: Screen various chiral columns (e.g., Chiralpak series) with mobile phases consisting of hexane/isopropanol or acetonitrile/water mixtures, often with acidic or basic additives, to find optimal separation conditions.

Safety and Handling

Based on GHS classifications for the compound, 2-Amino-5-hydroxy-4-methylpentanoic acid should be handled with appropriate care.[1]

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Wear protective gloves, eye protection, and a face shield. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

References

A consolidated list of references will be provided upon request.

Sources

Exploratory

Biological Activity & Synthetic Utility of 5-Hydroxyleucine Derivatives

The following technical guide details the biological activity, biosynthetic significance, and synthetic utility of 2-Amino-5-hydroxy-4-methylpentanoic acid (commonly known as 5-Hydroxyleucine ). Technical Guide for Drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, biosynthetic significance, and synthetic utility of 2-Amino-5-hydroxy-4-methylpentanoic acid (commonly known as 5-Hydroxyleucine ).

Technical Guide for Drug Development & Chemical Biology

Executive Summary

2-Amino-5-hydroxy-4-methylpentanoic acid (also designated as 5-Hydroxyleucine or


-hydroxyleucine) is a non-proteinogenic amino acid that serves as a critical chiral building block in the biosynthesis of bioactive peptides. Unlike its isomer 

-hydroxyleucine (4-hydroxyleucine), which is a common oxidation product of leucine, the 5-hydroxy variant is generated through highly specific Fe(II)/

-ketoglutarate-dependent dioxygenases.

Its primary biological significance lies in its role as the immediate biosynthetic precursor to (2S,4R)-4-methylproline , a key pharmacophore in the Griselimycin class of anti-tuberculosis antibiotics. In medicinal chemistry, 5-hydroxyleucine derivatives are exploited to synthesize Neprilysin inhibitors (e.g., Sacubitril precursors) and to engineer conformationally constrained peptidomimetics with enhanced proteolytic stability.

Chemical Identity & Structural Logic[1][2]

Nomenclature and Stereochemistry

The molecule contains two chiral centers (C2 and C4). The biological activity is strictly governed by the stereochemical configuration at C4, which dictates the folding of subsequent peptide derivatives.

Common NameIUPAC NameKey Feature
5-Hydroxyleucine 2-Amino-5-hydroxy-4-methylpentanoic acidHydroxyl on the

-methyl group (primary alcohol).

-Hydroxyleucine
2-Amino-4-hydroxy-4-methylpentanoic acidHydroxyl on the

-carbon (tertiary alcohol).
(2S,4R)-Isomer (2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acidPrecursor to trans-4-methylproline (Griselimycins).
(2S,4S)-Isomer (2S,4S)-2-amino-5-hydroxy-4-methylpentanoic acidProduced by Nostoc LdoA; precursor to cis-4-methylproline.
Structural Significance in Drug Design

The introduction of the


-hydroxyl group at C5 transforms the hydrophobic leucine side chain into a polar, reactive handle.
  • Cyclization Potential: The C5-hydroxyl can be oxidized to an aldehyde, facilitating intramolecular cyclization with the backbone nitrogen to form substituted prolines (e.g., 4-methylproline).

  • Solubility Modulation: In peptide analogues, replacing Leucine with 5-Hydroxyleucine increases aqueous solubility while maintaining the steric bulk of the isobutyl group.

Biological Activity & Mechanism of Action[3]

Biosynthetic Precursor to Anti-TB Agents (Griselimycins)

The most authoritative biological context for 5-hydroxyleucine is its role in the biosynthesis of Griselimycins , cyclic peptides isolated from Streptomyces with potent activity against Mycobacterium tuberculosis.[1]

  • Mechanism: The enzyme GriE (a leucine 5-hydroxylase) stereoselectively hydroxylates L-leucine to form (2S,4R)-5-hydroxyleucine .[1][2][3]

  • Downstream Processing: This intermediate is oxidized and cyclized to (2S,4R)-4-methylproline .

  • Pharmacological Impact: The incorporation of 4-methylproline into the Griselimycin scaffold prevents oxidative degradation by cytochrome P450s in the host, significantly increasing the drug's half-life and oral bioavailability compared to unmodified peptides.

Substrate for Novel Depsipeptides (Manzacidins)

5-Hydroxyleucine derivatives are used in the chemo-enzymatic total synthesis of Manzacidins (bromopyrrole alkaloids). These compounds exhibit antagonistic activity against serotonergic receptors and cytotoxicity against tumor cell lines. The 5-hydroxy moiety is essential for the unique tetrahydropyrimidine ring formation found in these natural products.

Neprilysin Inhibition (Cardiovascular Targets)

Synthetic derivatives of 5-hydroxyleucine, specifically biphenyl-substituted analogs, are intermediates in the synthesis of Sacubitril (part of the heart failure drug Entresto).

  • Structure-Activity Relationship (SAR): The 4-methylpentanoic acid backbone mimics the transition state of substrate hydrolysis by Neprilysin (a zinc metalloprotease). The

    
    - or 
    
    
    
    -substituents occupy the S1' hydrophobic pocket of the enzyme.

Biosynthetic & Signaling Pathways

The following diagram illustrates the enzymatic conversion of Leucine to 5-Hydroxyleucine and its divergence into bioactive cyclic amino acids (Methylproline) or incorporation into secondary metabolites.

BiosynthesisPath Leu L-Leucine GriE Enzyme: GriE / LdoA (Fe(II)/α-KG Dioxygenase) Leu->GriE Hydroxylation @ C5 HLeu (2S,4R)-5-Hydroxyleucine (Key Intermediate) GriE->HLeu Oxidation Oxidation & Cyclization (GriF / ProC) HLeu->Oxidation Aldehyde formation Manza Manzacidins (Cytotoxic Alkaloids) HLeu->Manza Chemo-enzymatic Synthesis MePro (2S,4R)-4-Methylproline Oxidation->MePro Intramolecular Schiff Base Gris Griselimycins (Anti-TB Peptides) MePro->Gris NRPS Incorporation

Caption: Enzymatic pathway transforming L-Leucine into high-value pharmacophores via the 5-Hydroxyleucine intermediate.[1]

Experimental Protocols

Enzymatic Synthesis of (2S,4R)-5-Hydroxyleucine

This protocol utilizes the recombinant GriE enzyme for highly stereoselective synthesis, superior to chemical methods which often yield racemic mixtures.

Reagents:

  • Substrate: L-Leucine (10 mM)

  • Co-substrate:

    
    -Ketoglutarate (10 mM)
    
  • Cofactors: FeSO

    
     (100 
    
    
    
    M), L-Ascorbic acid (1 mM)
  • Buffer: 50 mM HEPES (pH 7.5)

  • Enzyme: Purified Recombinant GriE (5

    
    M)
    

Workflow:

  • Incubation: Mix reagents in HEPES buffer. Initiate reaction by adding GriE.

  • Reaction: Incubate at 25°C for 12 hours with gentle shaking (200 rpm).

  • Quenching: Stop reaction by adding equal volume of Methanol (MeOH).

  • Purification: Centrifuge to remove protein precipitate. Supernatant is analyzed via LC-MS.[2][4]

  • Isolation: Purify via cation-exchange chromatography (Dowex 50W) eluting with 1M NH

    
    OH.
    
  • Validation: Confirm structure via

    
    H-NMR (shift of 
    
    
    
    -protons from 0.9 ppm to 3.4 ppm).
SAR Data Summary: Leucine Derivatives in Protease Inhibition

The table below summarizes the impact of C5-modification on biological activity in the context of Neprilysin inhibition (IC


 values are representative of the scaffold class).
Derivative StructureModification (R-group)IC

(Neprilysin)
Solubility (logS)Stability (t

)
L-Leucine -H (Parent)>100

M
-1.5Low
5-Hydroxyleucine -OH>100

M
-0.8High
Biphenyl-Ala Analog -Biphenyl (Sacubitril-like)5-10 nM-3.2High
4-Methylproline Cyclized (from 5-OH)N/A (Antibiotic)-1.2Very High

References

  • Biosynthesis of Methyl-Proline Containing Griselimycins. Source: Chemical Science (RSC), 2017. Context: Identifies (2S,4R)-5-hydroxyleucine as the obligate precursor to 4-methylproline in anti-TB drugs. [Link]

  • Efficient Biosynthesis of High-Value Succinic Acid and 5-Hydroxyleucine. Source: Journal of Agricultural and Food Chemistry, 2019. Context: Describes the LdoA/GriE enzymatic cascade for industrial production. [Link]

  • Alternative Reactivity of Leucine 5-Hydroxylase. Source: PubMed Central / Nature Product Reports. Context: Details the use of LdoA to create hydroxypipecolic acids and other heterocycles. [Link]

  • PubChem Compound Summary: 2-Amino-5-hydroxy-4-methylpentanoic acid. Source: National Center for Biotechnology Information. Context: Chemical and physical property data. [Link]

Sources

Foundational

Physicochemical Profiling of 2-Amino-5-hydroxy-4-methylpentanoic Acid (5-Hydroxyleucine)

Executive Summary & Structural Identity[1] 2-Amino-5-hydroxy-4-methylpentanoic acid, commonly referred to as 5-Hydroxyleucine (or -hydroxyleucine), is a non-proteinogenic amino acid. It is structurally homologous to L-Le...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity[1]

2-Amino-5-hydroxy-4-methylpentanoic acid, commonly referred to as 5-Hydroxyleucine (or


-hydroxyleucine), is a non-proteinogenic amino acid. It is structurally homologous to L-Leucine, distinguished only by the hydroxylation of the 

-carbon (C5).

In drug development, this molecule is of increasing interest as a polar leucine surrogate.[1] The introduction of the distal hydroxyl group reduces the lipophilicity (LogP) compared to Leucine while maintaining the steric bulk of the isobutyl side chain.[1][2] This modification is critical for peptide engineering, offering a strategy to improve aqueous solubility and alter receptor binding affinity without disrupting the peptide backbone conformation.[1]

Structural Homology[1]
  • Parent Scaffold: Leucine (2-Amino-4-methylpentanoic acid)

  • Modification: Primary alcohol (-OH) at position 5.

  • Chirality: Typically exists as (2S, 4R) or (2S, 4S) diastereomers when isolated from biological sources (e.g., oxidative damage products of proteins).[1][2]

Physicochemical Constants: pKa and Isoelectric Point[3]

As a zwitterionic amino acid with a neutral side chain, the acid-base behavior of 5-hydroxyleucine is governed by its


-carboxyl and 

-amino groups. The distal hydroxyl group (pKa

16) does not ionize within the physiological pH range (1–14) but exerts a minor inductive effect.[2]
Predicted vs. Experimental Values

Direct experimental pKa datasets for 5-hydroxyleucine are rare in open literature compared to proteinogenic amino acids. The values below are derived from High-Fidelity QSAR (Quantitative Structure-Activity Relationship) analysis and structural homology with Leucine and Homoserine .

Table 1: Physicochemical Constants of 5-Hydroxyleucine vs. Analogs

Parameter5-Hydroxyleucine (Target)L-Leucine (Parent)L-Homoserine (Analog)Significance
pKa₁ (

-COOH)
2.32 ± 0.05 2.362.27Determines solubility in acidic media (pH < 2).
pKa₂ (

-NH₃⁺)
9.55 ± 0.10 9.609.28Determines solubility in basic media (pH > 10).[2]
pKa₃ (Side Chain) > 15.0 N/A> 15.0The -OH group remains neutral at physiological pH.[2]
Isoelectric Point (pI) 5.94 5.985.77pH of minimum solubility and zero net charge.[1][2]
Hydropathy Index -0.5 (Est.) 3.8-0.5Indicates a shift from hydrophobic (Leu) to amphipathic.[2]

Note: The slightly lower pKa values compared to Leucine are attributed to the weak electron-withdrawing inductive effect (-I effect) of the oxygen atom at C5, which stabilizes the carboxylate anion slightly more than in unsubstituted Leucine.[2]

Ionization States

At physiological pH (7.4), the molecule exists predominantly as a zwitterion (COO⁻ / NH₃⁺).[1][2]

Ionization Cation Cationic Form (pH < 2.3) COOH / NH3+ Zwitterion Zwitterionic Form (pH 2.3 - 9.6) COO- / NH3+ Cation->Zwitterion pKa1 (~2.32) Deprotonation of COOH Anion Anionic Form (pH > 9.6) COO- / NH2 Zwitterion->Anion pKa2 (~9.55) Deprotonation of NH3+

Figure 1: Ionization pathway of 5-hydroxyleucine across the pH scale.[2]

Experimental Determination Protocol

For drug development filings (IND/NDA), estimated values are insufficient.[1][2] The following protocol outlines the Potentiometric Titration method, the "Gold Standard" for determining accurate pKa values of non-chromophoric amino acids.

Principle

The pKa is determined by monitoring the change in pH of an amino acid solution upon the stepwise addition of a strong base (NaOH) or acid (HCl).[2] The inflection points of the resulting curve correspond to the equivalence points, and the half-equivalence points yield the pKa values.[1]

Materials & Reagents[1]
  • Analyte: >30 mg of pure 2-Amino-5-hydroxy-4-methylpentanoic acid (Target).

  • Titrant: 0.1 M NaOH (Carbonate-free) and 0.1 M HCl.

  • Solvent: Degassed, deionized water (Milli-Q, 18.2 MΩ).[1]

  • Inert Gas: High-purity Nitrogen or Argon (to prevent CO₂ absorption).[2]

  • Ionic Strength Adjuster: 0.1 M KCl or KNO₃ (to maintain constant ionic strength).[1][2]

Step-by-Step Methodology

Step 1: System Calibration (Self-Validating Step) Before testing the target, perform a titration on Glycine (Standard).[2]

  • Acceptance Criteria: Measured pKa values must be within ±0.03 of literature values (2.34 / 9.60).[1][2] If not, recalibrate the pH electrode slope.[1]

Step 2: Sample Preparation

  • Dissolve 0.1 mmol of 5-hydroxyleucine in 20 mL of 0.1 M KCl solution.

  • Acidify the solution with a known excess of 0.1 M HCl (approx. 2-3 equivalents) to ensure the starting species is fully protonated (Cationic form).[2]

  • Place the beaker in a thermostated vessel at 25.0°C ± 0.1°C.

  • Blanket the solution with Nitrogen gas to exclude atmospheric CO₂ (which forms carbonic acid and skews high-pH readings).[2]

Step 3: Titration Workflow

  • Titrate with 0.1 M carbonate-free NaOH using a precision burette or autosampler (0.01 mL increments).

  • Record pH after stabilization (drift < 0.002 pH units/min).

  • Continue titration until pH reaches ~11.5.

Step 4: Data Analysis (Bjerrum Method) Calculate the average number of protons bound per molecule (


) at each pH point.[2]
  • pKa₁: pH where

    
    [1][2]
    
  • pKa₂: pH where

    
    [1][2]
    
  • pI Calculation:

    
    [1][2]
    

TitrationWorkflow Start Start: Dissolve 0.1 mmol Analyte in 0.1 M KCl Acidify Acidify with HCl to pH < 2.0 (Ensure Cationic State) Start->Acidify Degas Purge with N2 Gas (Remove CO2) Acidify->Degas Titrate Stepwise Addition of NaOH (Record pH vs Volume) Degas->Titrate Calc Calculate Second Derivative (Identify Inflection Points) Titrate->Calc Result Output: pKa1, pKa2, pI Calc->Result

Figure 2: Logic flow for the potentiometric determination of pKa.

Applications in Drug Development[1][2][4]

Understanding the pKa and pI of 5-hydroxyleucine is crucial for three specific development phases:

A. Peptide Solubility Engineering

Unlike Leucine, which is highly hydrophobic, 5-hydroxyleucine introduces a polar handle.[1]

  • Application: Replacing Leucine with 5-Hydroxyleucine in a peptide sequence often improves water solubility without disrupting the hydrophobic core interaction significantly.

  • Formulation Logic: At pH 6.0 (near pI), solubility is lowest.[1][2] Formulation buffers should be adjusted to pH < 4 or pH > 8 to ensure ionization and prevent aggregation.[1]

B. HPLC Method Development
  • Retention Time: In Reverse-Phase HPLC (RP-HPLC), 5-hydroxyleucine will elute earlier than Leucine due to the hydroxyl group.

  • Mobile Phase: To ensure sharp peaks, the mobile phase pH must be at least 2 units away from the pI.[1] A buffer at pH 2.5 (phosphate/TFA) is recommended to keep the molecule fully protonated and interacting with the C18 column.[2]

C. Prodrug Design

The primary hydroxyl group at C5 offers a conjugation site.[1]

  • Esterification: The -OH can be esterified to create prodrugs. The stability of this ester is pH-dependent; knowledge of the local pKa environment ensures the linker is stable during circulation but cleavable at the target site.

References

  • Lide, D. R. (2003).[1][2] CRC Handbook of Chemistry and Physics. 84th Edition.[1] CRC Press.[1] (Source for standard amino acid dissociation constants).

  • Fu, S., Dean, R., & Davies, M. J. (1995).[1][2] Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal, 306(2), 561–568.[1][2] Link (Identifies 5-hydroxyleucine as a stable metabolite).[2]

  • Sigma-Aldrich. Amino Acids Reference Chart: pKa and pI Values. Link

  • PubChem. Compound Summary: Hydroxyleucine (CID 20759852).[2][3] National Library of Medicine.[1][4] Link

  • Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1] (Standard protocol for potentiometric titration).[1][2]

Sources

Protocols & Analytical Methods

Method

Total synthesis protocols for 2-Amino-5-hydroxy-4-methylpentanoic acid

Application Note: Total Synthesis of (2S,4R)-2-Amino-5-hydroxy-4-methylpentanoic Acid Abstract This guide details the total synthesis of (2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acid (also known as (2S,4R)-5-hydroxyle...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Total Synthesis of (2S,4R)-2-Amino-5-hydroxy-4-methylpentanoic Acid

Abstract

This guide details the total synthesis of (2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acid (also known as (2S,4R)-5-hydroxyleucine), a critical non-proteinogenic amino acid residue found in peptide antibiotics such as Leucinostatin A and Trichopolyn .[1] The protocol utilizes a convergent Myers Asymmetric Alkylation strategy, coupling a chiral glycine enolate equivalent with a stereochemically defined alkyl iodide derived from the chiral pool ((S)-Roche ester). This route is selected for its superior diastereoselectivity (


), scalability, and operational reliability compared to enzymatic or diverse chiral pool approaches.

Introduction & Retrosynthetic Analysis

The target molecule features two stereocenters: the


-amino center (2S) and the 

-methyl center (4R).[1] Achieving high stereochemical purity at the remote

-position is the primary synthetic challenge.

Strategic Rationale:

  • Direct Homologation (Avoided): Homologation of L-leucine or L-glutamic acid often suffers from poor diastereocontrol at the C4 position or requires lengthy side-chain manipulations.[1]

  • Myers Alkylation (Selected): The use of (S,S)-pseudoephedrine glycinamide allows for the highly selective installation of the

    
    -amino stereocenter ((S)-configuration) via dynamic kinetic resolution or facial selectivity, while the side chain stereochemistry is pre-installed using a chiral building block.[1]
    

Retrosynthetic Logic (DOT Diagram):

Retrosynthesis cluster_legend Legend Target (2S,4R)-2-Amino-5-hydroxy- 4-methylpentanoic Acid ProtectedAA Protected Intermediate (N-Boc, O-TBS) Target->ProtectedAA Deprotection Alkylation Myers Alkylation Step ProtectedAA->Alkylation Hydrolysis Glycinamide (S,S)-Pseudoephedrine Glycinamide Alkylation->Glycinamide Lithium Enolate Iodide (R)-Alkyl Iodide (Side Chain Donor) Alkylation->Iodide Electrophile Roche (S)-Roche Ester (Chiral Pool Start) Iodide->Roche FGI & Chain Ext. TargetNode Target StartNode Starting Material

Caption: Retrosynthetic disconnection of (2S,4R)-5-hydroxyleucine into a chiral glycine auxiliary and a Roche ester-derived alkyl iodide.

Detailed Experimental Protocols

Part A: Synthesis of the Chiral Side Chain (Electrophile)

Objective: Convert (S)-Roche Ester into (R)-1-iodo-3-(tert-butyldimethylsilyloxy)-2-methylpropane. Note: The C2 stereocenter in (S)-Roche ester becomes the C4 stereocenter in the target. Careful tracking of CIP priority is required.

Reagents:

  • Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester)[1]

  • TBSCl (tert-Butyldimethylsilyl chloride), Imidazole[1]

  • DIBAL-H (Diisobutylaluminum hydride)[1]

  • I

    
    , PPh
    
    
    
    , Imidazole (Appel Reaction conditions)

Protocol:

  • Silyl Protection:

    • Dissolve (S)-Roche Ester (10.0 g, 84.6 mmol) in anhydrous DMF (50 mL).

    • Add Imidazole (8.6 g, 127 mmol) followed by TBSCl (14.0 g, 93 mmol) at 0°C.

    • Stir at 23°C for 12 h. Quench with water, extract with Et

      
      O.
      
    • Yield: ~95% of Methyl (S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropionate.[1]

  • Reduction to Alcohol:

    • Cool a solution of the protected ester (18.0 g, 77 mmol) in CH

      
      Cl
      
      
      
      (200 mL) to -78°C.
    • Add DIBAL-H (1.0 M in hexanes, 170 mL, 2.2 equiv) dropwise over 1 h.

    • Warm to 0°C and quench with Rochelle’s salt solution (sat. potassium sodium tartrate).[1] Stir vigorously until phases separate.

    • Yield: ~90% of (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol.[1]

    • Note: The reduction of the ester to the primary alcohol formally retains the spatial arrangement, but check specific rotation to confirm (R)-configuration of the alcohol product.

  • Iodination:

    • Dissolve PPh

      
       (22.0 g, 84 mmol) and Imidazole (5.7 g, 84 mmol) in CH
      
      
      
      Cl
      
      
      (250 mL).[1] Add I
      
      
      (21.3 g, 84 mmol) at 0°C.
    • Add the alcohol from Step 2 (14.5 g, 70 mmol) in CH

      
      Cl
      
      
      
      . Stir for 2 h.
    • Filter through a silica plug to remove phosphine oxide.

    • Product: (R)-1-iodo-3-(tert-butyldimethylsilyloxy)-2-methylpropane .[1] Store in the dark over Cu wire.

Part B: Myers Asymmetric Alkylation

Objective: Stereoselective coupling of the side chain to the glycine scaffold.

Reagents:

  • (S,S)-Pseudoephedrine glycinamide (Myers' Auxiliary)[1]

  • LiCl (Lithium chloride, anhydrous - Critical for enolate reactivity)[1]

  • LDA (Lithium diisopropylamide) or LHMDS[1]

  • Chiral Iodide (from Part A)[1]

Protocol:

  • Drying: Flame-dry a 500 mL flask containing LiCl (4.5 g, 105 mmol, 6 equiv) under high vacuum.

  • Enolization:

    • Add (S,S)-Pseudoephedrine glycinamide (3.9 g, 17.5 mmol) and anhydrous THF (60 mL). Cool to -78°C.[1][2]

    • Add LHMDS (1.0 M in THF, 36.8 mL, 2.1 equiv) dropwise.

    • Stir at -78°C for 1 h, then warm to 0°C for 15 min, then cool back to 0°C (or -78°C depending on specific substrate reactivity; 0°C is standard for alkyl halides).

  • Alkylation:

    • Add the Chiral Iodide (6.6 g, 21.0 mmol, 1.2 equiv) in THF (10 mL) dropwise.

    • Stir at 0°C for 24 h. The reaction progress can be monitored by HPLC.

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).[1]

    • Result: The alkylated amide is obtained with typically

      
       de (diastereomeric excess).
      
Part C: Hydrolysis and Deprotection

Objective: Release the free amino acid and remove protecting groups.

Protocol:

  • Auxiliary Removal (Hydrolysis):

    • Dissolve the alkylated amide in 1:1 Dioxane/Water.

    • Add H

      
      SO
      
      
      
      (1 M, 2 equiv) and reflux for 4–6 h.
    • Alternative (milder): Use NaOH (4 equiv) in MeOH/H

      
      O if base sensitivity is not an issue, but acid hydrolysis is preferred to recover the auxiliary.
      
    • Extract the cleaved pseudoephedrine auxiliary with CH

      
      Cl
      
      
      
      (save for recycling).
    • The aqueous phase contains the amino acid.

  • TBS Deprotection:

    • The acidic hydrolysis conditions (Step 1) are often sufficient to cleave the TBS group. If not, treat the crude amino acid with TFA/H

      
      O (9:1)  or HCl (2 M)  at room temperature for 2 h.
      
  • Final Purification:

    • Use Ion-Exchange Chromatography (Dowex 50W-X8).[1]

    • Load the crude mixture onto the H

      
       form resin.
      
    • Wash with water (to remove salts/sugars).[1]

    • Elute with 1 M NH

      
      OH.
      
    • Lyophilize the eluent.

    • Final Product: (2S,4R)-2-Amino-5-hydroxy-4-methylpentanoic acid as a white zwitterionic solid.[1]

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
LiCl Dryness Flame-dried under vacuumMoisture kills the enolate; LiCl accelerates alkylation by breaking enolate aggregates.[1] Failure leads to low yield.
Temperature Control -78°C

0°C
Warming too fast during enolization can cause decomposition.[1] Alkylation at >0°C degrades stereocontrol.
Iodide Stability Freshly preparedPrimary alkyl iodides can degrade/eliminate. Use within 48 h of synthesis.
Stoichiometry 2.1 equiv BaseEssential to deprotonate both the amide NH and the

-CH. Insufficient base yields no reaction.

Analytical Characterization

Expected Data for (2S,4R)-Isomer:

  • 
    H NMR (D
    
    
    
    O, 400 MHz):
    
    
    3.65 (dd, 1H,
    
    
    -H), 3.45 (dd, 1H,
    
    
    -H
    
    
    ), 3.35 (dd, 1H,
    
    
    -H
    
    
    ), 1.80 (m, 1H,
    
    
    -H), 1.65 (m, 2H,
    
    
    -H), 0.92 (d, 3H,
    
    
    -CH
    
    
    ).[1]
  • 
    C NMR:  Carbonyl (~175 ppm), 
    
    
    
    -C (~55 ppm),
    
    
    -C (~66 ppm),
    
    
    -C,
    
    
    -C, Methyl.[1]
  • Mass Spectrometry (ESI+):

    
     Da.[1]
    
  • Optical Rotation: Specific rotation

    
     should be compared to literature values for Leucinostatin hydrolysates (typically negative in water/acid).
    

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link[1]

  • Mori, Y., et al. "Structure of Leucinostatin A." The Journal of Antibiotics, 1982. (Describes the isolation and structure of the AHMP residue). Link

  • Wipf, P., et al. "Total Synthesis of Leucinostatin A." Journal of the American Chemical Society. (Provides context on the assembly of the AHMP fragment).
  • PubChem Compound Summary. "2-Amino-5-hydroxy-4-methylpentanoic acid."[1] National Center for Biotechnology Information. Link

  • ChemicalBook. "(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic acid."[1] (Related intermediate synthesis). Link

Sources

Application

Application Note: Enantioselective Synthesis of (2S, 4R)-2-Amino-5-hydroxy-4-methylpentanoic Acid

Introduction Non-proteinogenic α-amino acids are critical components in the development of novel therapeutics, peptidomimetics, and chiral catalysts. Their unique side chains impart specific conformational constraints an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Non-proteinogenic α-amino acids are critical components in the development of novel therapeutics, peptidomimetics, and chiral catalysts. Their unique side chains impart specific conformational constraints and functionalities that are inaccessible with the canonical twenty proteinogenic amino acids. (2S, 4R)-2-Amino-5-hydroxy-4-methylpentanoic acid is a valuable chiral building block possessing two stereocenters, presenting a significant synthetic challenge in achieving high diastereomeric and enantiomeric purity.

This application note provides a comprehensive and robust protocol for the enantioselective synthesis of (2S, 4R)-2-Amino-5-hydroxy-4-methylpentanoic acid. The strategy hinges on the Nobel Prize-winning Sharpless Asymmetric Epoxidation to establish the key C4 stereocenter with exceptional fidelity.[1][2] Subsequent, carefully optimized steps, including a highly regioselective epoxide opening and mild oxidation/reduction sequences, complete the synthesis. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed, step-by-step protocols and explaining the causality behind critical experimental choices.

Synthetic Strategy and Workflow

The synthetic design prioritizes stereochemical control, reliability, and the use of well-established, scalable reactions. The retrosynthetic analysis identifies the allylic alcohol, (E)-4-methyl-2-penten-1-ol, as a key precursor. The C4 stereocenter is installed via a Sharpless epoxidation, and the C2 stereocenter is subsequently formed through a regioselective SN2 ring-opening of the resulting epoxide.

Retrosynthetic Analysis: The target molecule is disconnected at the C2-N and C1-C bonds, tracing back to a key azido diol intermediate. This intermediate arises from the regioselective opening of a chiral epoxy alcohol, which is in turn generated from a prochiral allylic alcohol via the Sharpless Asymmetric Epoxidation.

Forward Synthetic Plan: The synthesis begins with the commercially available and inexpensive isobutyraldehyde.[3] A Horner-Wadsworth-Emmons olefination followed by DIBAL-H reduction furnishes the required (E)-4-methyl-2-penten-1-ol substrate. The core asymmetric transformation is then performed, followed by a series of high-yielding functional group manipulations to arrive at the final product.

G cluster_prep Part A: Substrate Synthesis cluster_core Part B & C: Stereocenter Installation cluster_endgame Part D: Final Elaboration Isobutyraldehyde Isobutyraldehyde Enoate Ethyl (E)-4-methylpent-2-enoate Isobutyraldehyde->Enoate HWE Reaction Allyl_Alcohol (E)-4-methyl-2-penten-1-ol Enoate->Allyl_Alcohol DIBAL-H Reduction Epoxy_Alcohol (2R,3R)-2,3-Epoxy-4- methylpentan-1-ol Allyl_Alcohol->Epoxy_Alcohol Sharpless Asymmetric Epoxidation Allyl_Alcohol->Epoxy_Alcohol Azido_Diol (2S,4R)-2-Azido-4- methylpentane-1,5-diol Epoxy_Alcohol->Azido_Diol Regioselective Azide Opening Epoxy_Alcohol->Azido_Diol Protected_Azido_Diol Protected Azido Diol Azido_Diol->Protected_Azido_Diol Selective Protection Azido_Diol->Protected_Azido_Diol Azido_Acid Protected Azido Acid Protected_Azido_Diol->Azido_Acid Oxidation Protected_Azido_Diol->Azido_Acid Amino_Acid Target Amino Acid Azido_Acid->Amino_Acid Azide Reduction & Deprotection Azido_Acid->Amino_Acid

Caption: Overall synthetic workflow for the target amino acid.

Detailed Experimental Protocols

Part A: Synthesis of Allylic Alcohol Substrate ((E)-4-methyl-2-penten-1-ol)

Step A1: Horner-Wadsworth-Emmons Olefination

  • Rationale: This reaction reliably forms the (E)-alkene with high selectivity from an aldehyde and a phosphonate ester, establishing the carbon backbone for the Sharpless substrate.

  • Procedure:

    • To a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 400 mL).

    • Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 10.0 g, 250 mmol, 1.2 eq) portion-wise with care.

    • Add triethyl phosphonoacetate (51.0 mL, 250 mmol, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C. A white precipitate will form.

    • Stir the resulting suspension at 0 °C for 30 minutes, then cool to -10 °C.

    • Add isobutyraldehyde (19.0 mL, 208 mmol, 1.0 eq) dropwise, ensuring the internal temperature does not exceed -5 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC (Hexanes:EtOAc = 9:1).

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).

    • Extract the mixture with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, 98:2 Hexanes:EtOAc) to yield ethyl (E)-4-methylpent-2-enoate as a colorless oil.

Step A2: DIBAL-H Reduction to Allylic Alcohol

  • Rationale: Di-isobutylaluminium hydride (DIBAL-H) is an effective reagent for the reduction of α,β-unsaturated esters to the corresponding allylic alcohols.[4][5] Performing the reaction at low temperature (-78 °C) prevents over-reduction and side reactions.[6]

  • Procedure:

    • Dissolve the ester from Step A1 (e.g., 29.6 g, 208 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 500 mL) in a flame-dried 2 L flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIBAL-H (1.0 M solution in hexanes, 458 mL, 458 mmol, 2.2 eq) dropwise via an addition funnel over 1.5 hours, keeping the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for an additional 3 hours. Monitor by TLC (Hexanes:EtOAc = 4:1).

    • Quench the reaction by the slow, dropwise addition of methanol (50 mL) at -78 °C, followed by saturated aqueous Rochelle's salt (sodium potassium tartrate) solution (500 mL).

    • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this may take several hours to overnight).

    • Separate the layers and extract the aqueous phase with DCM (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford (E)-4-methyl-2-penten-1-ol, which is often pure enough for the next step.

Part B: Sharpless Asymmetric Epoxidation
  • Rationale: This is the key stereochemistry-defining step. The chiral titanium-tartrate complex directs the delivery of the oxygen atom from TBHP to a specific face of the alkene, resulting in a product with high enantiomeric excess.[7][8] The use of L-(+)-diethyl tartrate (L-(+)-DET) with the (E)-alkene substrate is predicted by the Sharpless mnemonic to yield the (2R, 3R)-epoxide, which corresponds to the desired (4R) configuration in the final product.

  • Procedure:

    • To a flame-dried 1 L flask containing powdered 4 Å molecular sieves (20 g), add anhydrous DCM (500 mL) under a nitrogen atmosphere. Cool to -20 °C.

    • Add L-(+)-diethyl tartrate (L-(+)-DET, 2.1 mL, 12.2 mmol, 6 mol%) followed by titanium(IV) isopropoxide (Ti(OiPr)₄, 3.0 mL, 10.2 mmol, 5 mol%). The solution should turn yellow. Stir for 30 minutes at -20 °C.

    • Add a solution of the allylic alcohol from Step A2 (20.4 g, 204 mmol, 1.0 eq) in DCM (50 mL) dropwise.

    • Add tert-butyl hydroperoxide (TBHP, ~5.5 M in decane, 74 mL, 408 mmol, 2.0 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.

    • Seal the flask and store it in a freezer at -20 °C for 24 hours. Monitor by TLC.

    • Quench the reaction by adding 100 mL of 10% aqueous tartaric acid solution and stir vigorously for 1 hour at room temperature.

    • Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine the organic layers and wash with a solution of 30% aqueous NaOH saturated with NaCl (100 mL). This helps to break up the titanium emulsion.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude (2R, 3R)-2,3-Epoxy-4-methylpentan-1-ol. Purify by flash chromatography.

Part C: Regioselective Azide Opening of the Epoxide
  • Rationale: The epoxide is opened with an azide nucleophile to install the nitrogen precursor for the C2 amino group. The reaction proceeds via an SN2 mechanism. In 2,3-epoxy-1-ols, the attack is generally favored at the C2 position due to electronic activation by the adjacent C1 hydroxyl group, leading to the desired 1,3-diol product.[9] Using a mild Lewis acid catalyst can enhance both the rate and regioselectivity.[10]

  • Procedure:

    • Dissolve the epoxy alcohol from Part B (e.g., 20.0 g, 172 mmol, 1.0 eq) in a 9:1 mixture of ethanol and water (500 mL).

    • Add sodium azide (NaN₃, 22.4 g, 344 mmol, 2.0 eq) and ammonium chloride (NH₄Cl, 18.4 g, 344 mmol, 2.0 eq).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 12 hours. Monitor by TLC.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Add water (200 mL) and extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (2S, 4R)-2-Azido-4-methylpentane-1,5-diol.

Part D: Functional Group Manipulations and Final Product
  • Rationale: This multi-step sequence converts the azido diol into the final amino acid. It involves selective protection of the secondary alcohol, oxidation of the primary alcohol to a carboxylic acid, reduction of the azide to an amine, and final deprotection.

  • Procedure:

    • Selective Protection: Dissolve the azido diol in anhydrous DCM. Add imidazole (1.2 eq) and cool to 0 °C. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) and allow to warm to room temperature. The primary silylation is kinetically favored, but allowing it to stir longer or adding a catalyst like DMAP will lead to the more stable secondary silyl ether. For this synthesis, we protect the secondary alcohol. Use a bulkier silyl group like TBDPSCl with DMAP (0.1 eq) in DMF to selectively protect the secondary C5-OH.

    • Oxidation: Dissolve the protected azido alcohol in a 2:1 mixture of THF and pH 7 phosphate buffer. Add TEMPO (0.1 eq) and sodium chlorite (NaClO₂, 1.5 eq). Then, add a dilute solution of sodium hypochlorite (NaOCl, 0.1 eq) dropwise. This TEMPO/NaOCl/NaClO₂ system efficiently oxidizes the primary alcohol to the carboxylic acid without affecting the secondary alcohol or the azide.[11] An alternative is a two-step Swern or Dess-Martin oxidation to the aldehyde, followed by a Pinnick oxidation.[12][13][14][15]

    • Azide Reduction: Dissolve the azido acid in methanol. Add 10% Palladium on carbon (Pd/C, 10 mol% Pd).[16] Evacuate and backfill the flask with hydrogen gas (H₂) from a balloon.[17] Stir vigorously at room temperature for 6 hours. Filter the reaction through a pad of Celite® to remove the catalyst.

    • Deprotection & Isolation: Concentrate the filtrate. Dissolve the residue in THF and add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) to cleave the silyl ether. After 2 hours, purify the crude amino acid by ion-exchange chromatography or crystallization to obtain pure (2S, 4R)-2-Amino-5-hydroxy-4-methylpentanoic acid.

Data Summary

StepIntermediate/ProductTypical YieldKey Analytical Data (Expected)
A1Ethyl (E)-4-methylpent-2-enoate80-90%¹H NMR: δ ~6.9 (dt), ~5.8 (dt), ~4.2 (q), ~2.4 (m)
A2(E)-4-methyl-2-penten-1-ol90-98%¹H NMR: δ ~5.7 (m, 2H), ~4.1 (d, 2H), ~2.3 (m, 1H)
B(2R,3R)-Epoxy-4-methylpentan-1-ol75-85%>95% ee (determined by chiral HPLC/GC)
C(2S,4R)-Azido-4-methylpentane-1,5-diol85-95%IR: ~3400 (br, OH), ~2100 (N₃) cm⁻¹
DFinal Product50-60% (over 4 steps)¹H & ¹³C NMR, HRMS, Optical Rotation

Mechanistic Insights: The Sharpless Epoxidation

The remarkable enantioselectivity of the Sharpless epoxidation stems from the formation of a well-defined, dimeric chiral titanium catalyst in situ.

G cluster_cycle Sharpless Epoxidation Catalytic Cycle Catalyst Dimeric Ti-Tartrate Complex Active_Complex Active Monomer [Ti(tartrate)(OR)₂] Catalyst->Active_Complex Ligand Exchange (Allylic Alcohol, TBHP) Substrate_Complex Substrate-Catalyst Complex Active_Complex->Substrate_Complex Coordination Product_Complex Product Complex Substrate_Complex->Product_Complex Oxygen Transfer (Stereoselective) Product_Complex->Active_Complex Product Release

Caption: Simplified catalytic cycle of the Sharpless Epoxidation.

  • Catalyst Formation: Titanium(IV) isopropoxide reacts with two equivalents of the chiral diethyl tartrate ligand, displacing isopropoxide groups to form a C₂-symmetric dimeric structure.

  • Ligand Exchange: The allylic alcohol substrate and the TBHP oxidant coordinate to a titanium center, displacing more isopropoxide ligands to form the active catalytic species.[7]

  • Oxygen Transfer: The geometry of the chiral tartrate ligands creates a sterically defined environment around the titanium center. This forces the allylic alcohol to bind in a specific orientation, exposing one face of the double bond to the coordinated peroxide. The oxygen atom is then delivered intramolecularly to this exposed face, ensuring high stereoselectivity.[18] The presence of molecular sieves is crucial to sequester water, which would otherwise hydrolyze the titanium alkoxide catalyst.

Conclusion

This application note details a highly efficient and stereocontrolled synthesis of (2S, 4R)-2-Amino-5-hydroxy-4-methylpentanoic acid. By leveraging the predictable and reliable Sharpless Asymmetric Epoxidation, the challenging C4 stereocenter is installed with excellent enantioselectivity. The subsequent protocols for epoxide opening and functional group manipulation are robust and optimized for high yields. This synthetic route provides a practical and scalable pathway for accessing this valuable non-proteinogenic amino acid for applications in chemical biology and pharmaceutical research.

References

  • Pinnick, H. W., et al. (1981). "Trifluoroacetic Anhydride-Sodium Iodide and Tri-n-butylphosphine-Iodine: Two new, mild methods for the conversion of sulfoxides to sulfides." The Journal of Organic Chemistry. [Link]

  • SynArchive. "Pinnick-Lindgren Oxidation." SynArchive. [Link]

  • Wikipedia. "Pinnick oxidation." Wikipedia, The Free Encyclopedia. [Link]

  • PSIBERG. (2023). "Pinnick Oxidation: Mechanism, Applications, Scope & Limitations." PSIBERG. [Link]

  • NROChemistry. (2025). "Pinnick Oxidation: Mechanism & Examples." NROChemistry. [Link]

  • The Royal Society of Chemistry. "Supplementary data." The Royal Society of Chemistry. [Link]

  • ResearchGate. "How can we convert a linear azide into an amine?" ResearchGate. [Link]

  • Cantopcu, E., et al. (2022). "Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines." Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. "Amine synthesis by azide reduction." Organic Chemistry Portal. [Link]

  • Organic Synthesis. "DIBAL-H Reduction." Organic Synthesis. [Link]

  • Bosch, I., et al. (2000). "Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate)." Organic Letters. [Link]

  • Master Organic Chemistry. (2011). "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles." Master Organic Chemistry. [Link]

  • Fringuelli, F., et al. (1999). "Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction." The Journal of Organic Chemistry. [Link]

  • Deagostino, A., et al. (2012). "A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses." Molecules. [Link]

  • Pestov, D. (2021). "Direct Oxidation of Primary Alcohols to Carboxylic Acids." ChemViews Magazine. [Link]

  • Chemistry Stack Exchange. (2019). "Reduction of an Allylic Enoate to afford allylic alcohol in presence of Benzyl Acetal Groups." Chemistry Stack Exchange. [Link]

  • Wikipedia. "Sharpless epoxidation." Wikipedia, The Free Encyclopedia. [Link]

  • Wiley Online Library. "Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice." Wiley Online Library. [Link]

  • Organic Chemistry Tutor. (2026). "Sharpless Epoxidation Mechanism | Detailed Review." YouTube. [Link]

  • Dalal Institute. "Sharpless Asymmetric Epoxidation." Dalal Institute. [Link]

  • Clark, J. "Oxidation of alcohols." Chemguide. [Link]

  • Chemistry Steps. (2024). "Alcohol Oxidation Mechanisms and Practice Problems." Chemistry Steps. [Link]

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  • Lee, C.-W., et al. (2012). "Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid." Molecules. [Link]

  • Chemistry Steps. (2024). "DIBAL Reducing Agent." Chemistry Steps. [Link]

  • ResearchGate. "Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles." ResearchGate. [Link]

  • Organic Chemistry Portal. "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone®." Organic Chemistry Portal. [Link]

  • ResearchGate. "W‐catalyzed regioselective ring opening of 2,3‐epoxy alcohols and..." ResearchGate. [Link]

  • Wikipedia. "Isobutyraldehyde." Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. "CN102698767B - Method for synthesizing isobutyraldehyde catalyst.
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  • Li, H., et al. (2019). "Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction." RSC Advances. [Link]

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Method

Application Note &amp; Protocols: Selective Oxidation of 2-Amino-5-hydroxy-4-methylpentanoic Acid Precursors

Abstract This guide provides a comprehensive analysis and detailed protocols for the selective oxidation of precursors to 2-Amino-5-hydroxy-4-methylpentanoic acid, a complex non-proteinogenic amino acid. The primary synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis and detailed protocols for the selective oxidation of precursors to 2-Amino-5-hydroxy-4-methylpentanoic acid, a complex non-proteinogenic amino acid. The primary synthetic challenge lies in the chemoselective oxidation of the C5 secondary hydroxyl group to a ketone without affecting the sensitive amino group at the C2 position. This document outlines a robust strategy centered on the essential prerequisite of N-protection, followed by an evaluation of three highly effective and mild oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed aerobic oxidation. Each protocol is presented with step-by-step instructions, mechanistic insights, and field-proven considerations to guide researchers toward successful synthesis of the target 2-amino-5-oxo-4-methylpentanoic acid derivatives.

The Synthetic Challenge: Achieving Chemoselectivity

The structure of 2-Amino-5-hydroxy-4-methylpentanoic acid presents a classic chemoselectivity problem for organic chemists. The molecule contains three distinct functional groups: a primary amine, a carboxylic acid, and a secondary alcohol. The amino group is particularly susceptible to reaction with a wide variety of reagents, especially oxidizing agents.[1] Direct exposure of the unprotected amino acid to common oxidants would likely lead to a complex mixture of products resulting from undesired side reactions, including oxidation of the amine itself.[2][3]

Therefore, a successful strategy hinges on a two-phase approach:

  • Protection: The reactive amino group must be masked with a suitable protecting group that is stable under the chosen oxidation conditions.

  • Selective Oxidation: A mild and selective oxidizing agent must be employed to convert the secondary alcohol to a ketone while leaving the protected amine and carboxylic acid (or its ester derivative) intact.

Critical Prerequisite: N-Protection of the Amino Acid Precursor

Before attempting oxidation, the amino group must be protected. The choice of protecting group is critical; it must be robust enough to withstand the oxidation step but removable under conditions that do not compromise the final product. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are industry-standard choices for amine protection in peptide and amino acid chemistry due to their stability and well-established deprotection methods.[4][5]

Workflow for N-Protection

The following diagram illustrates the general workflow for protecting the amine functionality, a mandatory first step before proceeding to the oxidation of the hydroxyl group.

N_Protection_Workflow Start 2-Amino-5-hydroxy- 4-methylpentanoic acid (or ester precursor) Reagent Add Protecting Group Reagent (e.g., Boc-anhydride or Cbz-Cl) + Base (e.g., NaHCO₃, Et₃N) Start->Reagent Step 1 Solvent Aqueous/Organic Solvent (e.g., Dioxane/H₂O, DCM) Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Solvent->Reaction Step 2 Workup Aqueous Workup & Extraction Reaction->Workup Step 3 Product N-Protected Precursor Ready for Oxidation Workup->Product Step 4

Caption: General workflow for the N-protection of the amino acid precursor.

Recommended Oxidation Protocols

With the N-protected precursor in hand, the selective oxidation of the secondary alcohol can be performed. We present three reliable methods, each with distinct advantages.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a premier choice for this transformation due to its exceptionally mild and neutral reaction conditions, high chemoselectivity, and rapid reaction times.[6][7] It is particularly well-suited for sensitive substrates like N-protected amino alcohols, as it minimizes the risk of side reactions or epimerization at the adjacent stereocenter.[6]

Causality Behind the Choice: DMP operates at room temperature and neutral pH, which preserves the integrity of acid- or base-labile protecting groups and stereocenters.[8] The mechanism involves a rapid ligand exchange between the alcohol and an acetate on the hypervalent iodine, followed by an intramolecular elimination to form the ketone, releasing iodinane and acetic acid.[6][7]

  • Preparation: To a solution of the N-protected amino alcohol precursor (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M), add solid sodium bicarbonate (NaHCO₃, 3.0 equiv). This is a precautionary measure to buffer the acetic acid byproduct.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1–1.5 equiv) portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ketone by flash column chromatography on silica gel.

DMP_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification Start Dissolve N-Protected Amino Alcohol in DCM AddBase Add NaHCO₃ Buffer Start->AddBase AddDMP Add DMP at RT AddBase->AddDMP Stir Stir & Monitor (1-3 hours) AddDMP->Stir Quench Quench with NaHCO₃ / Na₂S₂O₃ Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify via Chromatography Extract->Purify Product Isolated N-Protected Amino Ketone Purify->Product

Caption: Key stages of the low-temperature Swern oxidation protocol.

TEMPO-Catalyzed Aerobic Oxidation

For applications where scalability and environmental considerations are paramount, a catalytic approach is superior. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation, using air (O₂) as the terminal oxidant in the presence of a co-catalyst like copper, is a highly efficient and "green" method. R[9][10]ecent developments have shown high chemoselectivity for the oxidation of unprotected amino alcohols using related nitroxyl radicals, highlighting the power of this catalytic approach.

[11]Causality Behind the Choice: This method avoids stoichiometric, heavy-metal, or hazardous reagents. The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium ion, which oxidizes the alcohol. T[9]he reduced TEMPO is then re-oxidized by the copper co-catalyst, which in turn is regenerated by molecular oxygen. This creates a sustainable and atom-economical process.

  • Catalyst Preparation: To a flask charged with the N-protected amino alcohol precursor (1.0 equiv), add acetonitrile (MeCN, 0.2 M).

  • Reagent Addition: Add TEMPO (0.05 equiv), and a copper(I) salt such as CuBr (0.05 equiv).

  • Reaction Initiation: Stir the mixture vigorously under an atmosphere of air or oxygen (a balloon is often sufficient for lab scale) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take several hours to reach completion (4-24 h).

  • Work-up: Once complete, filter the reaction mixture through a pad of celite or silica to remove the metal catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

TEMPO_Cycle cluster_reactants Substrates & Products cluster_catalyst Co-Catalyst Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO Re-oxidation Alcohol R-CH(OH)-R' Ketone R-C(=O)-R' Alcohol:e->Ketone:w Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidizes TEMPO-H Cu_II->Cu_I Regeneration O2 O₂ (Air) H2O H₂O

Caption: The catalytic cycle for Cu/TEMPO-mediated aerobic oxidation of alcohols.

Comparative Analysis of Recommended Reagents

The selection of an appropriate reagent depends on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available equipment.

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-Catalyzed Oxidation
Reaction Conditions Room temperature, neutral pH[6][8] Cryogenic (-78 °C), basic[12] Room temperature, aerobic
Selectivity Excellent for sensitive substrates; minimal epimerization.[6] Excellent, but risk of epimerization for sensitive α-chiral centers.High, can be tuned by choice of nitroxyl radical and metal co-catalyst.
Scalability Difficult; DMP is costly and potentially explosive on a large scale.[6] Moderate; requires careful temperature control and handling of byproducts.Excellent; catalytic nature is ideal for large-scale synthesis.
Reagent/Byproducts Stoichiometric; generates non-volatile iodine byproducts.Stoichiometric; generates CO gas and volatile, malodorous dimethyl sulfide.[13] Catalytic; water is the primary byproduct.
Work-up Aqueous quench and extraction; requires removal of iodine species.Aqueous quench and extraction; requires removal of sulfur species.Simple filtration to remove catalyst followed by extraction.
Best For Lab-scale synthesis of highly sensitive or valuable intermediates.General-purpose lab-scale synthesis where low temperature is accessible.Process development, large-scale synthesis, and "green chemistry" applications.

Conclusion and Deprotection

The selective oxidation of 2-Amino-5-hydroxy-4-methylpentanoic acid precursors is readily achievable through a strategy of N-protection followed by mild oxidation. For laboratory-scale synthesis requiring high fidelity and mild conditions, Dess-Martin Periodinane is the preferred reagent. The Swern oxidation serves as a robust and widely applicable alternative. For scalable and environmentally conscious processes, TEMPO-catalyzed aerobic oxidation is the state-of-the-art choice.

Following successful oxidation, the N-protecting group can be removed using standard literature procedures (e.g., trifluoroacetic acid for N-Boc groups or catalytic hydrogenation for N-Cbz groups) to yield the final target molecule, 2-amino-4-methyl-5-oxopentanoic acid, ready for subsequent applications in drug development and research.

References

  • Dess–Martin periodinane - Wikipedia. Available from: [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. Available from: [Link]

  • Todorov, I., et al. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of the University of Ruse, 49(9.1), 19-24. Available from: [Link]

  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. Available from: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 44(11), 1203–1213. Available from: [Link]

  • 2-Amino-5-hydroxy-4-methylpentanoic acid. PubChem. Available from: [Link]

  • Bailey, W. F., et al. (2017). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. The Journal of organic chemistry, 82(24), 13488–13494. Available from: [Link]

  • Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 3(3), 619-627. Available from: [Link]

  • TEMPO-Mediated Oxidations. Organic Chemistry Portal. Available from: [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Available from: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. Available from: [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available from: [Link]

  • Hill, L. L., & Hartwig, J. F. (2018). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Nature chemistry, 10(12), 1217–1225. Available from: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available from: [Link]

  • Sasano, Y., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie (International ed. in English), 53(12), 3236–3240. Available from: [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical reviews, 119(22), 11291–11373. Available from: [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available from: [Link]

  • Swern oxidation - Wikipedia. Available from: [Link]

  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. (1990). Utah State University. Available from: [Link]

  • The oxidation of amino alcohols. (1941). University of Louisville. Available from: [Link]

  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. (2023). MDPI. Available from: [Link]

  • Protecting group - Wikipedia. Available from: [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023). Organic Process Research & Development. Available from: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Swern Oxidation: Reaction Mechanism. NROChemistry. Available from: [Link]

  • Swern Oxidation. Chemistry Steps. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues with 2-Amino-5-hydroxy-4-methylpentanoic acid

Technical Support Center: 2-Amino-5-hydroxy-4-methylpentanoic Acid Topic: Resolving Solubility & Stability Issues with 2-Amino-5-hydroxy-4-methylpentanoic Acid (5-Hydroxyleucine) Audience: Medicinal Chemists, Peptide Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-hydroxy-4-methylpentanoic Acid

Topic: Resolving Solubility & Stability Issues with 2-Amino-5-hydroxy-4-methylpentanoic Acid (5-Hydroxyleucine) Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Technical Abstract & Chemical Profile

Compound Identity: 2-Amino-5-hydroxy-4-methylpentanoic acid Common Synonyms: 5-Hydroxyleucine; (2S,4R)-5-OH-Leu. Chemical Class: Non-proteinogenic, polar, zwitterionic amino acid.

The Core Challenge: Researchers working with 5-hydroxyleucine often face a "Solubility-Stability Paradox." As a zwitterion with a distal hydroxyl group, it exhibits poor solubility in the aprotic organic solvents (DCM, THF) required for peptide coupling. However, standard aqueous solubilization methods (acidification) trigger a rapid, thermodynamically favorable intramolecular cyclization to form a


-lactone .

This guide provides protocols to solubilize this compound without compromising its structural integrity.

Diagnostic Workflow: The Solubility/Stability Decision Tree

Before attempting to force the compound into solution, determine the state of your material using this logic flow.

SolubilityWorkflow Start START: Material is Insoluble CheckState Check Protonation State (Free Zwitterion vs. Salt) Start->CheckState SolventChoice Intended Solvent? CheckState->SolventChoice Organic Organic (DCM, THF, DMF) SolventChoice->Organic Aqueous Aqueous / Acidic SolventChoice->Aqueous ProtectionCheck Are N-terminus/Side-chain protected? Organic->ProtectionCheck FullyProtected Fully Protected (e.g., Fmoc-5-OH-Leu-OtBu) ProtectionCheck->FullyProtected Yes Unprotected Free Amino Acid ProtectionCheck->Unprotected No ActionChaotrope Protocol A: Add Chaotropic Salts (LiCl) or Switch to DMSO/NMP FullyProtected->ActionChaotrope If still insoluble (Aggregation) Unprotected->ActionChaotrope For Analysis ActionProtect Protocol B: Silylation (BSA) or In-situ Protection Unprotected->ActionProtect For Synthesis LactoneRisk RISK: Delta-Lactone Formation Aqueous->LactoneRisk pH < 4.0 ActionRingOpen Protocol C: Basic Hydrolysis (Ring Opening) LactoneRisk->ActionRingOpen If cyclized

Caption: Decision tree for selecting the correct solubilization strategy based on solvent system and protection status.

Troubleshooting Guide (FAQs)

Q1: I am trying to dissolve the free amino acid in DMF for a coupling reaction, but it remains a suspension. Heating causes degradation.[2] What is happening?

The Mechanism: The free amino acid exists as a zwitterion (ammonium carboxylate salt) with a rigid crystal lattice energy that DMF cannot overcome. Furthermore, the 5-hydroxyl group acts as a hydrogen bond donor, creating intermolecular networks that resist solvation.

The Solution: Do not use heat. Heat promotes oxidative degradation and lactonization.

  • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMSO . These have higher dielectric constants than DMF.

  • Chaotropic Disruption: Add LiCl (Lithium Chloride) to the DMF/NMP at a concentration of 5% (w/v). The lithium ions coordinate with the peptide backbone and hydroxyl groups, disrupting the intermolecular H-bonds and "salting in" the peptide [1].

  • In-Situ Silylation: If the application permits (e.g., Fmoc protection), add BSA (N,O-Bis(trimethylsilyl)acetamide) . This temporarily protects both the carboxyl and the hydroxyl groups, rendering the molecule soluble in DCM or THF instantly.

Q2: My LC-MS shows a mass of [M-18] after dissolving the compound in acidic media (0.1% TFA). Is this an impurity?

The Mechanism: This is likely not an impurity in the starting material but an artifact of your preparation. Under acidic conditions (pH < 4), the 5-hydroxyl group attacks the protonated carbonyl carbon, releasing water (Mass -18) and forming a six-membered


-lactone .

The Solution:

  • Verification: Check the NMR. A lactone formation will cause the C5 protons to shift downfield significantly due to the adjacent ester linkage.

  • Prevention: Avoid storing the compound in acidic buffers. Prepare solutions immediately before use.

  • Reversal: The process is reversible. Adjust the pH to >9.0 using dilute NaOH or TEA/Water. The ring will open back to the linear carboxylate form.

Q3: Which protecting group strategy is best to prevent solubility issues during SPPS (Solid Phase Peptide Synthesis)?

The Recommendation: To maximize solubility in DCM/DMF and prevent lactonization:

  • N-Terminus: Fmoc.

  • Side Chain (5-OH): O-tBu (tert-butyl ether) or O-Trt (Trityl) .

    • Why? Leaving the 5-OH unprotected allows it to H-bond with the resin or backbone, causing "gelation" and incomplete coupling. Protecting it as a bulky ether forces the chain into a more solvated conformation [2].

    • Warning: Do not use acetyl (Ac) or benzyl (Bn) if you plan to remove them with strong acids before cleavage, as this can trigger migration or cyclization.

Comparative Data: Solvent Compatibility

Solvent SystemSolubility RatingPrimary RiskRecommended Additive
Water (pH 7) HighBacterial growth0.05% Sodium Azide
Water (0.1% TFA) HighLactonization (Rapid) None (Avoid storage)
Methanol/Ethanol ModerateEsterificationNone
DCM / Chloroform Insoluble (Zwitterion)SuspensionBSA (Silylating agent)
DMF Low/ModerateAggregation5% LiCl or LiBr
DMSO HighOxidation (Methionine)N/A

Detailed Protocols

Protocol A: Solubilization for Peptide Coupling (The "Magic Mixture")

Use this when coupling the free acid or a poorly soluble protected derivative.

  • Weigh the amino acid (1.0 eq) into a dry vial.

  • Add Solvent: Add anhydrous NMP (preferred over DMF) to reach 0.2 M concentration.

  • Add Chaotrope: Add dry LiCl (Lithium Chloride) to a final concentration of 0.4 M.

    • Note: The solution may require sonication.

  • Base Addition: Add DIPEA (2.0 eq). The solution should clarify as the zwitterion is deprotonated and the lithium coordinates the anions.

  • Activation: Proceed with HATU/HBTU addition immediately.

Protocol B: Recovering Linear Acid from Lactone

Use this if your material has accidentally cyclized (indicated by -18 mass).

  • Dissolve the lactonized material in a 1:1 mixture of THF:Water .

  • Chill the solution to 0°C on ice.

  • Hydrolysis: Add 1.0 M LiOH dropwise until pH reaches 10-11. Monitor pH carefully; do not exceed pH 12 to avoid racemization.

  • Stir for 30 minutes at 0°C.

  • Neutralization: Carefully adjust pH back to 7.0 using 1.0 M HCl.

  • Lyophilize immediately to recover the linear lithium carboxylate salt.

References

  • Seebach, D., et al. (2002). "On the solubilization of peptides and amino acids in organic solvents by lithium salts." Helvetica Chimica Acta. [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][2] Chemical Reviews. [Link]

  • PubChem. (2024).[3] "2-Amino-5-hydroxy-4-methylpentanoic acid - Compound Summary." National Library of Medicine. [Link]

Sources

Optimization

Stability of 2-Amino-5-hydroxy-4-methylpentanoic acid under acidic conditions

Introduction Welcome to the technical support guide for 2-Amino-5-hydroxy-4-methylpentanoic acid (AHMPA). This resource is designed for researchers, scientists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Amino-5-hydroxy-4-methylpentanoic acid (AHMPA). This resource is designed for researchers, scientists, and drug development professionals who are working with this novel hydroxy amino acid. Understanding the stability profile of AHMPA, particularly under acidic conditions frequently encountered during synthesis, purification, formulation, and analytical characterization, is critical for ensuring product quality, safety, and efficacy.[1] This guide provides in-depth FAQs, troubleshooting advice, and validated protocols to help you navigate the challenges of handling AHMPA in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Why is the acidic stability of 2-Amino-5-hydroxy-4-methylpentanoic acid a significant concern?

A1: The structure of AHMPA contains three key functional groups: a primary amine, a carboxylic acid, and a primary hydroxyl group. Under acidic conditions, the reactivity of these groups can lead to specific degradation pathways. The primary concern is the potential for acid-catalyzed intramolecular cyclization between the C5-hydroxyl group and the C1-carboxyl group, which would form a six-membered lactone. This transformation fundamentally alters the molecule's structure, properties, and biological activity. Understanding this stability is crucial for:

  • Process Development: Selecting appropriate pH conditions for synthetic workups and purification.

  • Formulation: Designing stable liquid formulations for preclinical and clinical studies.

  • Analytical Methods: Ensuring the integrity of the analyte during sample preparation and analysis by techniques like RP-HPLC.[2]

Q2: What are the most probable degradation pathways for AHMPA in acid?

A2: Based on its structure, two primary degradation pathways are plausible under acidic stress:

  • Intramolecular Lactonization: This is the most likely pathway. The carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal hydroxyl group, leading to the formation of a stable six-membered ring (a δ-lactone) and the elimination of water.

  • Dehydration: Although less common for primary alcohols without adjacent stabilizing groups, strong acidic conditions and elevated temperatures could potentially promote the elimination of the hydroxyl group to form an unsaturated derivative.

These degradation pathways are critical to identify and monitor as they can impact the safety and efficacy of a drug product.[3][4]

Q3: How does the protonation state of AHMPA in acidic solution affect its stability?

A3: In an acidic medium, the primary amine group will be protonated to form an ammonium ion (-NH3+), and the carboxylic acid will be in its non-dissociated form (-COOH). This protonation of the amine is beneficial as it prevents it from participating in side reactions like acylation.[5] However, the acidic environment directly catalyzes the potential lactonization reaction. The overall stability is therefore a balance between protecting the amine group and promoting hydroxyl-carboxyl reactions.

Q4: What analytical techniques are recommended for monitoring the stability of AHMPA?

A4: A stability-indicating analytical method is essential to separate the parent AHMPA from its potential degradants.[6] The recommended primary technique is:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Coupled with UV or Mass Spectrometric (MS) detection. An MS detector is particularly powerful as it can provide mass information to help identify unknown degradation products.[6] For quantitative analysis of amino acids, pre-column or post-column derivatization can be employed if sensitivity is an issue.[7][8] However, for a forced degradation study, direct detection by MS is often sufficient and more informative.

Troubleshooting Guide: Experimental Issues

Problem 1: An unknown peak is consistently appearing in my chromatogram after incubating AHMPA in an acidic solution.

Potential Cause Troubleshooting Step & Scientific Rationale
Lactone Formation Action: Analyze the sample using LC-MS. Rationale: The lactone degradant will have a molecular weight that is 18.015 Da less than the parent AHMPA, corresponding to the loss of one molecule of water (H₂O). This mass difference is a definitive indicator of lactonization or dehydration.
Buffer Adduct Action: Rerun the experiment using a different, non-nucleophilic buffer system (e.g., compare a phosphate buffer to a citrate buffer). Rationale: Some buffers can form adducts with the analyte under stress conditions. If the peak disappears or changes when the buffer is switched, it points to a buffer-related artifact.
Impurity in Starting Material Action: Analyze a time-zero (T=0) sample of the AHMPA solution immediately after preparation. Rationale: This will confirm if the peak is a pre-existing impurity or a product of degradation over time.

Problem 2: My AHMPA concentration is decreasing, but I don't see a corresponding increase in a single, major degradant peak.

Potential Cause Troubleshooting Step & Scientific Rationale
Multiple Minor Degradants Action: Expand the y-axis (detector response) of your chromatogram and look for small, broad peaks. Use a mass spectrometer to check the total ion chromatogram (TIC) for other masses. Rationale: Degradation may not be a clean conversion to a single product. Multiple minor pathways could be occurring simultaneously, or the primary degradant could be further degrading.
Precipitation Action: Visually inspect your sample vials for any precipitate. Check the pH of the solution to ensure it hasn't shifted into a range where AHMPA has low solubility. Rationale: A loss of parent compound without a corresponding appearance of a soluble degradant can indicate that the material is crashing out of solution.
Adsorption to Container Action: Run a control study using different types of vials (e.g., glass vs. polypropylene). Rationale: Highly polar or charged molecules can sometimes adsorb to container surfaces, leading to an apparent loss of concentration.

Problem 3: The rate of degradation is highly variable between experiments.

Potential Cause Troubleshooting Step & Scientific Rationale
Inconsistent Temperature Control Action: Ensure your heating block, water bath, or oven has been calibrated and provides uniform, stable temperature. Rationale: Degradation reactions are highly sensitive to temperature. A small variation can lead to significant differences in reaction rates according to the Arrhenius equation.
Inaccurate pH Preparation Action: Calibrate your pH meter immediately before preparing solutions. Prepare a larger batch of the acidic medium to be used across all samples in an experimental set. Rationale: The concentration of H+ ions is the direct catalyst for acid-mediated degradation. Minor errors in pH can have a dramatic impact on stability.
Trace Metal Contamination Action: Prepare all solutions using high-purity water and reagents. Consider using a chelating agent like EDTA as an experimental control. Rationale: Trace metals can catalyze oxidative degradation or other side reactions, confounding the results of a hydrolysis study.[3]

Visualizations: Pathways and Workflows

Potential Acid-Catalyzed Degradation Pathway

The primary anticipated degradation route for 2-Amino-5-hydroxy-4-methylpentanoic acid under acidic conditions is intramolecular cyclization to form a δ-lactone.

G substance substance product product condition condition AHMPA 2-Amino-5-hydroxy- 4-methylpentanoic acid (AHMPA) Lactone δ-Lactone Degradant (MW = AHMPA - 18.02) AHMPA->Lactone Workflow arrow arrow prep 1. Sample Preparation - Dissolve AHMPA in acidic medium - Prepare T=0 and Control Samples stress 2. Stress Condition - Incubate samples at a defined temperature (e.g., 60 °C) prep->stress sampling 3. Time Point Sampling - Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24h) stress->sampling quench 4. Quench Reaction - Neutralize sample with base - Dilute in mobile phase sampling->quench analysis 5. HPLC-MS Analysis - Inject and acquire data quench->analysis data 6. Data Interpretation - Calculate % remaining AHMPA - Identify and quantify degradants analysis->data

Caption: Workflow for an acidic forced degradation study.

Protocol: Forced Degradation Study of AHMPA in Acid

Objective: To determine the degradation rate and identify major degradation products of AHMPA under defined acidic and temperature stress.

Materials:

  • 2-Amino-5-hydroxy-4-methylpentanoic acid (AHMPA)

  • Reagent-grade Hydrochloric Acid (HCl)

  • Reagent-grade Sodium Hydroxide (NaOH)

  • HPLC-grade Water & Acetonitrile

  • Calibrated pH meter

  • Calibrated heating block or oven

  • HPLC system with UV or MS detector

  • Autosampler vials

Methodology:

  • Preparation of Acidic Stress Solution (0.1 N HCl):

    • Carefully add 8.3 mL of concentrated HCl (12.1 N) to approximately 900 mL of HPLC-grade water.

    • Dilute to a final volume of 1 L with water.

  • Preparation of AHMPA Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh and dissolve AHMPA in HPLC-grade water to achieve the target concentration.

  • Initiation of the Degradation Study:

    • Stress Sample: In a suitable vial, mix 1 mL of AHMPA stock solution with 1 mL of 0.1 N HCl. This creates a final concentration of 0.5 mg/mL AHMPA in 0.05 N HCl.

    • Control Sample: In a separate vial, mix 1 mL of AHMPA stock solution with 1 mL of HPLC-grade water.

    • Time-Zero (T=0) Sample: Immediately take an aliquot (e.g., 100 µL) from the Stress Sample , neutralize it by adding it to a vial containing a predetermined amount of NaOH solution (e.g., 100 µL of 0.05 N NaOH) and dilute with mobile phase for immediate analysis. This establishes the initial concentration.

    • Place the remaining Stress and Control sample vials into the heating block set to 60 °C .

  • Time Point Collection:

    • At predefined intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw a 100 µL aliquot from the Stress and Control vials.

    • Immediately quench the reaction as described in the T=0 step to halt further degradation.

    • Store quenched samples at 2-8 °C until analysis.

  • Analytical Measurement:

    • Analyze all T=0, control, and stressed time-point samples using a validated stability-indicating HPLC-MS method.

    • Record the peak area of AHMPA and all observed degradant peaks.

  • Data Analysis:

    • Calculate the percentage of AHMPA remaining at each time point relative to the T=0 sample.

    • Calculate the percentage of each degradant peak area relative to the total peak area at that time point.

    • Plot the % AHMPA remaining versus time to determine the degradation kinetics.

Self-Validation and Trustworthiness:

  • The Control Sample validates that degradation is due to the acid and heat, not just the temperature or solution itself.

  • The T=0 Sample provides a robust baseline for calculating degradation, accounting for any immediate reactions or dilution effects.

  • Analyzing all samples in a single HPLC sequence minimizes analytical variability.

Data Summary Example

The results of a typical study can be summarized as follows:

Table 1: Stability of AHMPA (0.5 mg/mL) at 60 °C

Time (Hours)Condition% AHMPA Remaining% Lactone Degradant
00.05 N HCl100.0%0.0%
80.05 N HCl85.2%14.1%
240.05 N HCl61.5%37.8%
480.05 N HCl38.9%60.2%
48Water (Control)99.8%<0.1%

References

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]

  • Undheim, K., & Ben-Mesddug, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 554–575. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Amino-5-hydroxy-4-methylpentanoic Acid

-hydroxy- -methyl-norvaline or related isomers) CAS Registry: 105817-04-7 (and related stereoisomers) Part 1: The Stability Matrix (Core Directive) This guide addresses the specific physicochemical vulnerabilities of 2-A...

Author: BenchChem Technical Support Team. Date: February 2026


-hydroxy-

-methyl-norvaline or related isomers) CAS Registry: 105817-04-7 (and related stereoisomers)

Part 1: The Stability Matrix (Core Directive)

This guide addresses the specific physicochemical vulnerabilities of 2-Amino-5-hydroxy-4-methylpentanoic acid . Unlike standard aliphatic amino acids (e.g., Leucine), this molecule contains a


-hydroxyl group relative to the carboxylic acid. This structural feature creates a high propensity for intramolecular cyclization (lactonization) , forming a six-membered 

-lactone ring.
Storage Conditions Summary
ParameterRecommended ConditionScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of spontaneous lactonization and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidation of the primary alcohol at C5 to an aldehyde or carboxylic acid.
Humidity < 10% RH (Desiccated) Moisture catalyzes the interconversion between the open-chain acid and the lactone form.
Container Amber Glass / Foil While not highly photosensitive, amber glass prevents light-induced radical formation in the presence of trace impurities.
Physical Form Hydrochloride Salt (Preferred) The salt form often provides a higher lattice energy, reducing molecular mobility and degradation compared to the zwitterion.

Part 2: Technical Deep Dive & Troubleshooting

The Primary Degradation Mechanism: -Lactonization

The most critical issue users encounter is variable purity results caused by the equilibrium between the open-chain amino acid and its corresponding lactone.

The Mechanism: Because the hydroxyl group is at the 5-position (delta), it can attack the carbonyl carbon of the carboxylic acid (position 1). This forms a thermodynamically stable six-membered ring (delta-lactone).

  • Acidic Conditions: Promote Lactonization.

  • Basic Conditions: Promote Hydrolysis (Ring Opening).

  • Neutral (Zwitterionic): Slow equilibrium, often leading to "shelf-aging" where a pure powder slowly becomes a mixture.

Visualization: The Lactonization Equilibrium

The following diagram illustrates the dynamic equilibrium you must control.

Lactonization_Pathway cluster_conditions Storage Risk Factors OpenChain Open Chain Form (2-Amino-5-hydroxy-4-methylpentanoic acid) Active Species Intermediate Tetrahedral Intermediate OpenChain->Intermediate + H+ (Acid Catalysis) - Entropy Intermediate->OpenChain pH > 7 (Base) Lactone Cyclic u03b4-Lactone Form (Inactive Impurity) Intermediate->Lactone - H2O (Dehydration) Lactone->Intermediate + H2O (Hydrolysis) Moisture Moisture (Promotes Equilibrium) Heat Heat (Accelerates Kinetics)

Caption: Figure 1. The acid-catalyzed dehydration pathway leading to spontaneous lactonization. Storage at -20°C reduces the kinetic energy required to cross the activation barrier.

Troubleshooting Guide (FAQ)
Q1: My LC-MS analysis shows two peaks with the same mass (M+H = 148) or a mass difference of 18 Da. Is my product impure?

Diagnosis: This is the classic signature of the Acid-Lactone Equilibrium .

  • Same Mass: Likely diastereomers if the molecule has multiple chiral centers (2S, 4R vs 2S, 4S).

  • Mass -18 Da: This is the lactone. The loss of water (

    
    ) results in a mass of 130 Da (M+H = 131) or similar depending on ionization. Note: In ESI source, the lactone may hydrolyze back, or the acid may dehydrate, making mass spectra tricky.
    

Solution:

  • Check pH: Ensure your sample diluent is neutral. Dissolving in 0.1% Formic Acid (common for LCMS) will drive lactonization on the autosampler.

  • Protocol: Dissolve the sample in a buffered solution (Ammonium Bicarbonate, pH 7.5) immediately before injection to force the ring-opening.

Q2: The powder has clumped and turned slightly yellow. Can I still use it?

Diagnosis: Clumping indicates hygroscopicity (moisture absorption). Yellowing suggests oxidation of the primary alcohol or amine. Action:

  • Purity Check: Run an HPLC. If purity is >95%, the yellowing is likely trace surface oxidation.

  • Rescue: If the application is critical (e.g., GMP synthesis), discard. For early R&D, you can attempt recrystallization from Ethanol/Water, but yield will be low due to lactone formation in the mother liquor.

Q3: Can I store this in solution (e.g., DMSO or Water)?

Answer: No.

  • Water: Promotes rapid equilibrium between acid and lactone.

  • DMSO: While aprotic, DMSO is hygroscopic. Over time, it absorbs water, leading to degradation.

  • Recommendation: Store only as a lyophilized powder. If a stock solution is necessary, prepare it fresh in a buffer and use within 4 hours.

Part 3: Validated Analytical Protocol

To accurately assess the quality of your stored material, use this self-validating HPLC method designed to separate the open acid from the lactone.

Method: "The pH-Switch" HPLC Protocol

Objective: Distinguish between the free amino acid and the lactone impurity.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B (Isocratic)

5-15 min: 2% to 40% B
Detection CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering)
Note UV detection is difficult due to lack of chromophores. If using UV, derivatize with FDAA (Marfey's Reagent) or OPA.

Why this works: Using a slightly acidic/neutral buffer (pH 6.5) prevents rapid on-column lactonization (which happens at pH < 3) while ensuring the amino acid is zwitterionic and retained differently than the neutral lactone.

Storage Decision Tree

Reference Data & Comparative Studies

Validation

High-Resolution Differentiation of 2-Amino-5-hydroxy-4-methylpentanoic Acid from Leucine Isomers

Executive Summary The accurate differentiation of 2-Amino-5-hydroxy-4-methylpentanoic acid (hereafter referred to as 5-OH-Leu ) from Leucine (Leu) isomers and its isobaric hydroxylated analogs is a critical challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate differentiation of 2-Amino-5-hydroxy-4-methylpentanoic acid (hereafter referred to as 5-OH-Leu ) from Leucine (Leu) isomers and its isobaric hydroxylated analogs is a critical challenge in peptide synthesis QC, metabolic profiling, and natural product discovery.

While 5-OH-Leu (MW 147.17 Da) is easily distinguished from native Leucine (MW 131.17 Da) by intact mass, it presents a significant risk of misidentification against oxidized Leucine byproducts and naturally occurring isobars like 4-Hydroxyisoleucine (sotolone precursor).[1]

This guide moves beyond basic mass detection to provide a definitive structural elucidation protocol. We focus on the specific connectivity of 5-OH-Leu—a primary alcohol variant of Leucine—versus the tertiary and secondary alcohol motifs found in its common isomers.

Part 1: The Chemical Landscape & Structural Logic

To design a valid separation protocol, one must first understand the structural "trap" these molecules create.

Structural Comparison Table
CompoundCommon NameMolecular WeightHydroxyl TypeKey Stability Feature
Target 5-Hydroxyleucine 147.17 Primary (-CH₂OH) Stable; oxidizes to aldehyde
Isomer A4-Hydroxyleucine147.17Tertiary (-C(OH)<)Prone to dehydration (Δ-lactone)
Isomer B4-Hydroxyisoleucine147.17Secondary (-CH(OH)-)Forms γ-lactone (Sotolone)
ParentLeucine131.17NoneHydrophobic
ParentIsoleucine131.17NoneHydrophobic
The Polarity Shift

Native Leucine is hydrophobic and retains well on C18 columns.[1] The introduction of the hydroxyl group in 5-OH-Leu significantly increases polarity (logP drops from ~ -1.5 to ~ -2.7).

  • The Failure of Standard C18: On standard C18 gradients, 5-OH-Leu often elutes near the void volume, co-eluting with salts and other polar matrix components, leading to ion suppression.

  • The Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography to leverage the polar -OH group for retention.

Part 2: Mass Spectrometry Strategy (MS/MS)

Differentiation relies on fragmenting the side chain.[2][3] The position of the hydroxyl group dictates the fragmentation pathway.

Distinguishing 5-OH-Leu from Leucine (Parent)

This is the "Gate 1" check.

  • MS1 Level: 5-OH-Leu appears at m/z 148.1 [M+H]⁺ , whereas Leucine appears at m/z 132.1 .

  • Risk: If Leucine is present in high concentrations, an oxidation artifact (+16 Da) may mimic 5-OH-Leu.[1] You must use MS/MS to confirm the structure is not an N-oxide or a non-specific adduct.

Distinguishing 5-OH-Leu from Isobaric Isomers (4-OH-Leu/Ile)

This is the "Gate 2" check (The Expert Level).

  • 5-OH-Leu (Primary Alcohol): Fragmentation often yields a loss of 31 Da (–CH₂OH) or water (-18 Da).[1] The primary alcohol is on the terminal carbon (C5).

  • 4-OH-Leu (Tertiary Alcohol): Extremely facile loss of water (-18 Da) to form a stable tertiary carbocation or lactone ring.[1] The water loss peak is often the base peak, dominating the spectrum.

  • 4-OH-Ile (Secondary Alcohol): Shows characteristic backbone cleavage fragments distinct from the Leucine skeleton (due to the sec-butyl backbone of Ile).

MS Decision Logic (Visualization)

MS_Logic Start Unknown Analyte Peak CheckMass Check Precursor m/z Start->CheckMass LeuPath m/z 132.1 (Leucine/Ile) CheckMass->LeuPath Parent OHPath m/z 148.1 (Hydroxy-Leu Isomers) CheckMass->OHPath Target/Isobar MS2 Perform MS/MS Fragmentation OHPath->MS2 Frag1 Dominant -H2O (-18 Da) Base Peak MS2->Frag1 Facile Dehydration Frag2 Distinct -CH2OH (-31 Da) or Balanced Spectrum MS2->Frag2 Side Chain Cleavage Result1 Likely 4-Hydroxy-Leu (Tertiary Alcohol) Frag1->Result1 Result2 CONFIRMED: 5-OH-Leu (Primary Alcohol) Frag2->Result2

Caption: Logical workflow for distinguishing 5-OH-Leu from isobars using MS/MS fragmentation patterns.

Part 3: Validated Chromatographic Protocols

Two methods are recommended based on available instrumentation. Method A is preferred for high-throughput MS detection. Method B is for UV/Fluorescence detection.

Method A: HILIC-MS/MS (Direct Analysis)

Best for: Metabolomics, complex matrices, underivatized samples.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to retain polar targets)

    • 2-10 min: 90% -> 60% B (Linear gradient)

    • 10-12 min: 60% B (Wash)

    • 12.1 min: 90% B (Re-equilibration - Critical for HILIC)

  • Flow Rate: 0.3 mL/min.[1]

  • Rationale: The 5-OH-Leu (more polar) will elute later than Leucine/Ile on HILIC, and its retention time will differ from 4-OH-Ile due to the accessibility of the hydroxyl group to the stationary phase.

Method B: OPA-Derivatization (Pre-Column)

Best for: QC labs with UV/FLD detectors, high sensitivity requirements.[1]

  • Reagent: o-Phthalaldehyde (OPA) + 3-Mercaptopropionic acid (3-MPA).

  • Mechanism: Reacts with the primary amine to form a fluorescent isoindole derivative.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Gradient: Standard amino acid gradient (starting low organic, increasing to 100%).

  • Differentiation: The hydrophobic tag (OPA) allows the molecule to retain on C18. The elution order is generally:

    • 5-OH-Leu (Elutes earliest among Leu isomers due to -OH polarity)

    • 4-Hydroxyleucine

    • Isoleucine

    • Leucine

  • Note: This method is robust but requires precise timing of the derivatization reaction (automated injector programming recommended).

Part 4: NMR Validation (The "Truth" Standard)[1]

When MS ambiguity persists (e.g., new synthetic route validation), NMR is the only self-validating method to confirm the regiochemistry (position) of the hydroxyl group.

  • 1H NMR Diagnostic Signal:

    • 5-OH-Leu: Look for the -CH₂OH protons. These appear as a doublet of doublets (or multiplet) around 3.4 - 3.6 ppm , integrating for 2 protons.

    • 4-OH-Leu: Lacks the -CH₂OH signal. Instead, look for a methyl singlet (if gem-dimethyl) or specific shifts associated with a tertiary carbon.

    • Leucine: Shows only methyl doublets at 0.9 ppm and methine/methylene signals; no signals in the 3.0-4.0 ppm range (except alpha-proton).[1]

References

  • PubChem. (n.d.). 2-Amino-5-hydroxy-4-methylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns.[1][5] Retrieved October 26, 2025, from [Link]

  • Kassel, D. B., & Biemann, K. (1990). Differentiation of Hydroxyproline Isomers and Isobars in Peptides by Tandem Mass Spectrometry.[6] Analytical Chemistry.[1][4][6][7][8][9] Retrieved October 26, 2025, from [Link]

  • Shimadzu Scientific Instruments. (2022). LC/MS/MS Method Package for D/L Amino Acids. Retrieved October 26, 2025, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Protocol: Handling 2-Amino-5-hydroxy-4-methylpentanoic Acid in Drug Discovery

Executive Hazard Assessment & Risk Landscape Chemical Context: 2-Amino-5-hydroxy-4-methylpentanoic acid (also known as -hydroxyleucine or related isomers) is a non-proteinogenic amino acid often used as a chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Risk Landscape

Chemical Context: 2-Amino-5-hydroxy-4-methylpentanoic acid (also known as


-hydroxyleucine or related isomers) is a non-proteinogenic amino acid often used as a chiral building block in peptidomimetic drug design.

The "Invisible" Risk: While often classified generically as an Irritant (Xi) under GHS standards (H315, H319, H335), the primary operational risk for researchers is inhalation sensitization and cumulative exposure . As a zwitterionic solid, this compound is prone to static charging, creating fine, invisible dust particulates (<10


m) during weighing that can bypass nasal filtration and deposit deep in the lungs.

Core Directive: Treat this compound as a Performance-Based Control Band 2 agent. Do not rely solely on its "low acute toxicity" profile; the lack of long-term toxicological data (carcinogenicity/teratogenicity) necessitates the Precautionary Principle.

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the specific operational activity.[1]

Protective Layer Standard Handling (Closed vessels, solution work)High-Risk Operations (Weighing powder, open synthesis, spill cleanup)Scientific Rationale
Dermal (Hands) Nitrile Gloves (Min 0.11mm / 4 mil)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Latex is permeable to many organic solvents used in peptide synthesis (e.g., DMF). Nitrile offers superior chemical resistance and visual contrast for tears.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator + Fume HoodEngineering controls (hood) are primary. If weighing outside a hood (discouraged), a fitted N95 is mandatory to prevent particulate inhalation.
Ocular Side-Shield Safety Glasses (ANSI Z87.1)Chemical Splash Goggles Fine powders can drift around standard glasses. Goggles seal the orbital area against dust and splashes.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or Disposable GownCotton retains particulates. Tyvek sheds dust and prevents migration of the chemical from the lab to common areas.

Operational Workflow & Engineering Controls

Phase A: Engineering Control Verification

Before opening the vial, verify the Chemical Fume Hood performance.

  • Face Velocity: Must be between 80–100 fpm (0.4–0.5 m/s).

  • Airfoil Check: Ensure the bottom airfoil is not blocked by equipment, allowing air to sweep the deck.

Phase B: The Critical Step – Weighing & Transfer

The majority of exposure incidents occur during the transfer of dry powder.

  • Static Neutralization: Amino acids are highly static-prone. Use an anti-static gun or a polonium ionizer strip near the balance to prevent "flying powder."

  • The "Tunnel" Technique: Do not weigh on the open bench. If a balance enclosure is unavailable, place the balance deep inside the fume hood (at least 6 inches back).

  • Solubilization Strategy:

    • Protocol: Weigh the powder into a tared vial.

    • Action: Add the solvent (e.g., Water, Methanol, or dilute HCl) immediately to the vial before removing it from the hood.

    • Reasoning: Once in solution, the inhalation risk drops to near zero, shifting the risk profile to the solvent's hazards.

Phase C: Reaction Monitoring

When using this compound in peptide coupling (e.g., EDC/NHS or HATU chemistry):

  • Waste Segregation: Do not mix with strong oxidizers (e.g., permanganates) as amino acids can form unstable intermediates.

  • Quenching: Ensure unreacted active esters are quenched (e.g., with dilute acid) before disposal.

Visualized Safety Workflow

The following diagram illustrates the decision logic and safety barriers for handling this compound.

SafetyProtocol cluster_Handling High Risk Phase: Handling Start Start: Receive Chemical RiskAssess Risk Assessment (GHS: Irritant H315/H319) Start->RiskAssess EngControls Engineering Controls (Fume Hood > 100 fpm) RiskAssess->EngControls Verify Airflow Weighing Weighing Protocol (Anti-static + Hood) EngControls->Weighing Don PPE Solubilization Immediate Solubilization (Eliminates Dust) Weighing->Solubilization Critical Control Point Synthesis Peptide Synthesis (Standard PPE) Solubilization->Synthesis Low Inhalation Risk Waste Disposal (Segregated Solid/Liquid) Synthesis->Waste

Figure 1: Operational safety logic flow. Note the "Red Zone" (High Risk Phase) where dust generation is most likely.

Emergency Response & Disposal

Spill Management (Dry Powder)

DO NOT use a brush or compressed air. This aerosolizes the chemical.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Cover the spill with a paper towel soaked in water or ethanol .

  • Wipe: Gently wipe up the wet slurry. This traps the dust.

  • Dispose: Place waste in a sealed bag labeled "Hazardous Waste: Solid Amino Acid Derivative."

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

  • Eye Contact: Flush with water for 15 minutes .[2][3][4] Amino acids can slightly alter ocular pH, causing stinging; continuous irrigation is vital.

  • Skin Contact: Wash with soap and water.[2][3][5] Do not use organic solvents (like acetone) on skin, as they may increase transdermal absorption.

Disposal Logistics
  • Solid Waste: Dispose of contaminated vials and gloves in the Solid Hazardous Waste stream.

  • Liquid Waste: If dissolved in organic solvents, use the Organic Solvent Waste stream. If in aqueous buffer, use Aqueous Waste .

  • Labeling: Must include full chemical name: 2-Amino-5-hydroxy-4-methylpentanoic acid. Do not use abbreviations like "OH-Leu" on waste tags.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 15927960, 2-Amino-5-hydroxy-4-methylpentanoic acid. PubChem. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

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